2-Formyl-6-(4-hydroxymethylphenyl)phenol
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Overview
Description
2-Formyl-6-(4-hydroxymethylphenyl)phenol is an organic compound with the molecular formula C14H12O3 and a molecular weight of 228.24 g/mol . . This compound is characterized by the presence of a formyl group, a hydroxymethyl group, and a phenolic hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-Formyl-6-(4-hydroxymethylphenyl)phenol can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxybenzaldehyde with 4-hydroxymethylbenzaldehyde under specific reaction conditions . The reaction typically requires the use of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity .
Chemical Reactions Analysis
2-Formyl-6-(4-hydroxymethylphenyl)phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid derivative, while reduction of the formyl group can yield an alcohol .
Scientific Research Applications
2-Formyl-6-(4-hydroxymethylphenyl)phenol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it can be used as a probe to study enzyme-catalyzed reactions involving phenolic compounds . Additionally, in the industry, it can be used in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 2-Formyl-6-(4-hydroxymethylphenyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and other non-covalent interactions with biological molecules, influencing their activity and function . The formyl group can undergo nucleophilic addition reactions, leading to the formation of various adducts that can modulate biological pathways . The hydroxymethyl group can also participate in biochemical reactions, further contributing to the compound’s overall activity .
Comparison with Similar Compounds
2-Formyl-6-(4-hydroxymethylphenyl)phenol can be compared with other similar compounds such as 2-hydroxybenzaldehyde and 4-hydroxymethylbenzaldehyde . While these compounds share some structural similarities, this compound is unique due to the presence of both the formyl and hydroxymethyl groups on the same molecule . This unique combination of functional groups enhances its reactivity and versatility in various chemical and biological applications .
Properties
IUPAC Name |
2-hydroxy-3-[4-(hydroxymethyl)phenyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-8-10-4-6-11(7-5-10)13-3-1-2-12(9-16)14(13)17/h1-7,9,15,17H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNHXQPAXSVSKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC=C(C=C2)CO)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685078 |
Source
|
Record name | 2-Hydroxy-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00685078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261898-11-6 |
Source
|
Record name | 2-Hydroxy-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00685078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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